(N-phenyl-4-bromobenzenesulfonamido)acetic acid
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Overview
Description
(N-phenyl-4-bromobenzenesulfonamido)acetic acid is a complex organic compound that features a sulfonamide group, a bromine atom, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (N-phenyl-4-bromobenzenesulfonamido)acetic acid typically involves multiple steps. One common method includes the reaction of 4-bromobenzenesulfonyl chloride with aniline to form N-phenyl-4-bromobenzenesulfonamide. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and bases like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(N-phenyl-4-bromobenzenesulfonamido)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced, leading to different derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding acids and amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms of the compound, and hydrolyzed products such as phenylamines and sulfonic acids .
Scientific Research Applications
Chemistry
In chemistry, (N-phenyl-4-bromobenzenesulfonamido)acetic acid is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound has shown potential as an antimicrobial and anticancer agent. Studies have indicated that derivatives of this compound can inhibit the growth of certain cancer cell lines and bacterial strains .
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of (N-phenyl-4-bromobenzenesulfonamido)acetic acid involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the activity of enzymes essential for bacterial growth. In anticancer applications, it interferes with cellular processes such as DNA replication and protein synthesis, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- N-phenylbenzenesulfonamidoacetic acid
- 4-bromobenzenesulfonamidoacetic acid
- N-phenyl-4-chlorobenzenesulfonamidoacetic acid
Uniqueness
(N-phenyl-4-bromobenzenesulfonamido)acetic acid is unique due to the presence of both a bromine atom and a sulfonamide group. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom enhances its electrophilic properties, making it more reactive in substitution reactions, while the sulfonamide group contributes to its biological activity .
Properties
IUPAC Name |
2-(N-(4-bromophenyl)sulfonylanilino)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO4S/c15-11-6-8-13(9-7-11)21(19,20)16(10-14(17)18)12-4-2-1-3-5-12/h1-9H,10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUZQUMOUUNMSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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